molecular formula C24H18N10 B3177623 Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine CAS No. 2001066-82-4

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine

Cat. No.: B3177623
CAS No.: 2001066-82-4
M. Wt: 446.5 g/mol
InChI Key: YXMJEZQIZABOHJ-UHFFFAOYSA-N
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Description

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine, a nitrogen-rich organic compound, has garnered considerable attention for its distinctive molecular architecture. rsc.org The molecule features a central triphenylamine (B166846) (TPA) core, where each of the phenyl rings is functionalized at the para-position with a 4H-1,2,4-triazole group. This strategic combination of a redox-active TPA core and the coordinating capabilities of the triazole rings bestows upon it a multifunctional character, making it a highly sought-after ligand in materials synthesis. The synthesis of this compound is typically achieved through a palladium-catalyzed coupling reaction between tris(4-bromophenyl)amine (B153671) and 4H-1,2,4-triazole in the presence of a base.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 2001066-82-4
Molecular Formula C₂₄H₁₈N₁₀
Molecular Weight 446.47 g/mol
Appearance Solid

| Solubility | Variable in organic solvents |

The properties of this compound are deeply rooted in the chemistries of its constituent parts: triphenylamine and triazole. Triphenylamine and its derivatives are well-known for their electron-donating nature and stable radical cation formation, which leads to interesting electrochemical and photophysical properties. This redox activity is central to their use in electronic materials.

On the other hand, 1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. nih.gov These nitrogen atoms, particularly those in the 1 and 2 positions, are excellent coordination sites for metal ions, making triazole-based ligands crucial in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The combination of the redox-active TPA core with the coordinating triazole units in a single molecule allows for the creation of materials that can exhibit both interesting electronic or optical properties and structural diversity through coordination chemistry.

Reticular chemistry, the science of linking molecular building blocks into predetermined network structures, heavily relies on the geometry and functionality of the organic ligands. The trigonal, or three-connected, geometry of this compound makes it an ideal candidate for the construction of three-dimensional (3D) frameworks. When coordinated with metal ions, this ligand can lead to the formation of complex and often porous networks with specific topologies.

The use of co-ligands, such as dicarboxylic acids, has been shown to modulate the resulting structures of coordination polymers built with this tripodal ligand. For instance, in the presence of Cd(II) ions, the use of different aromatic dicarboxylate co-ligands can control the degree of interpenetration in the resulting 3D frameworks. researchgate.net Without a co-ligand, a non-interpenetrating porous 3D network with a specific topology can be obtained. researchgate.net This ability to tune the final structure through the choice of metal ion and co-ligand is a hallmark of its significance in reticular chemistry.

The non-covalent interactions, such as hydrogen bonding and π-π stacking, involving the triazole and phenyl rings also play a crucial role in the formation of supramolecular assemblies. researchgate.net These interactions can direct the self-assembly of the molecules into higher-order structures, further expanding the possibilities for creating functional materials.

Current research on this compound and its derivatives is focused on harnessing its unique properties for a range of applications. A significant area of investigation is its use in the development of luminescent MOFs for sensing applications. The inherent fluorescence of the triphenylamine core can be modulated by the coordination to metal ions and by the interaction with guest molecules, making these materials promising for the detection of various analytes. For example, coordination polymers based on similar triazole ligands have been explored for sensing metal ions and nitroaromatic compounds. pku.edu.cn

Another promising research direction is in the field of photocatalysis. The semiconductor-like properties of MOFs constructed from this ligand allow them to be used for the degradation of organic pollutants under light irradiation. bucea.edu.cnkyushu-u.ac.jp The triphenylamine core can act as a photosensitizer, absorbing light and initiating the catalytic process. The porous nature of the MOFs can also facilitate the diffusion of reactants and products, enhancing the catalytic efficiency.

Furthermore, the electrochemical activity of the triphenylamine unit is being explored for applications in electrochromic devices and as redox-active components in materials with interesting magnetic properties. For instance, a coordination polymer incorporating a similar tris(triazolyl)phenylamine ligand and Co(II) ions has been shown to exhibit spin-flop behavior, a field-induced magnetic transition. glpbio.com

Table 2: Examples of Coordination Polymers and their Potential Applications

Ligand System Metal Ion Resulting Structure Potential Application Reference
This compound (TTPA-4) Cd(II) Non-interpenetrating 3D network Porous materials researchgate.net
TTPA-4 with dicarboxylate co-ligands Cd(II) Interpenetrating 3D networks Tunable framework materials researchgate.net
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) and 6,6'-dithiodinicotinate (DTDN) Co(II) 3D coordination polymer Electrochemical and magnetic materials glpbio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)-N,N-bis[4-(1,2,4-triazol-4-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N10/c1-7-22(8-2-19(1)31-13-25-26-14-31)34(23-9-3-20(4-10-23)32-15-27-28-16-32)24-11-5-21(6-12-24)33-17-29-30-18-33/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMJEZQIZABOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)N(C3=CC=C(C=C3)N4C=NN=C4)C5=CC=C(C=C5)N6C=NN=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparation Techniques for Tris 4 4h 1,2,4 Triazol 4 Yl Phenyl Amine

Conventional Synthetic Routes and Reaction Mechanisms

The primary conventional method for synthesizing Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine is centered around palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. nih.gov

Palladium-Catalyzed Coupling Reactions with Tris(4-bromophenyl)amine (B153671) and 4H-1,2,4-triazole

The most direct synthesis involves the reaction between tris(4-bromophenyl)amine and 4H-1,2,4-triazole. This process is a type of Buchwald-Hartwig amination, a powerful method for constructing arylamine bonds. nih.gov In this specific reaction, the palladium catalyst facilitates the coupling of the nitrogen atom from the 4H-1,2,4-triazole ring to the aromatic carbon atom of the tris(4-bromophenyl)amine, where the bromine atom acts as a leaving group. nih.gov This is repeated for all three bromophenyl arms of the precursor to yield the final, highly functionalized triphenylamine (B166846) core structure.

Optimization of Reaction Conditions: Solvent, Base, and Catalyst Selection

The efficiency and yield of the palladium-catalyzed coupling are highly dependent on the specific reaction conditions. Key parameters that require careful optimization include the choice of solvent, the type of base used, and the specific palladium catalyst system.

Solvent : A polar aprotic solvent is typically required to dissolve the reactants and facilitate the reaction. Dimethylformamide (DMF) is a commonly used solvent for this synthesis.

Base : A base is essential to neutralize the hydrobromic acid byproduct generated during the coupling reaction. Potassium carbonate (K₂CO₃) is an effective base for this purpose, promoting the reaction to proceed to completion. nih.gov

Catalyst : A palladium source, such as palladium(II) acetate, is a frequently employed catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by coordination of the triazole, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov The reaction mixture is typically heated to ensure the coupling reaction proceeds efficiently.

Table 1: Optimized Reaction Conditions for Palladium-Catalyzed Synthesis

ParameterSelectionFunction
Starting Material A Tris(4-bromophenyl)amineProvides the central triphenylamine core.
Starting Material B 4H-1,2,4-triazoleActs as the nitrogen nucleophile.
Catalyst Palladium(II) acetateFacilitates the C-N bond formation.
Base Potassium carbonate (K₂CO₃)Neutralizes acid byproduct. nih.gov
Solvent Dimethylformamide (DMF)Dissolves reactants and reagents.
Condition HeatingProvides energy to overcome the activation barrier.

Multi-step Reaction Pathways for Triazole Precursors

Alternative synthetic strategies involve multi-step pathways, particularly for the preparation of specialized precursors. One such route uses tris(4-formylphenyl)amine (B39881) as a key intermediate. This compound can then undergo cyclocondensation reactions with appropriate reagents to form the triazole rings directly on the triphenylamine scaffold. This method allows for greater modularity in designing the final ligand structure. The synthesis of the tris(4-formylphenyl)amine intermediate itself can be optimized for high yields through techniques like solvent-free reactions.

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency

To improve upon conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool for preparing nitrogen-containing heterocycles, including triazole derivatives. nih.govpsecommunity.orgeurekaselect.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can lead to dramatic reductions in reaction time and often results in higher product yields compared to traditional methods. nih.goveurekaselect.com

For analogous reactions, such as the synthesis of substituted 1,2,4-triazoles or other heterocyclic systems, microwave irradiation can complete reactions in minutes that might otherwise take several hours. psecommunity.orgeurekaselect.com For instance, a reaction to form a quinazolinone derivative was completed in just 4 minutes at 135 °C under microwave irradiation, achieving an 81% yield. eurekaselect.com The efficiency of microwave synthesis is often enhanced in aqueous solvent systems or polar solvents like THF, which couple effectively with microwave energy. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Method External (oil bath, heating mantle)Internal, direct irradiation of molecules
Heating Profile Slow, non-uniformRapid, uniform
Reaction Time Hours to daysSeconds to minutes eurekaselect.com
Yield Often moderateOften higher nih.goveurekaselect.com
Energy Efficiency LowerHigher

Post-Synthesis Purification and Purity Verification Techniques

Following the synthesis of this compound, rigorous purification and characterization are necessary to ensure the compound's identity and purity.

Common purification steps include extraction to remove inorganic salts and catalyst residues, followed by washing with appropriate solvents. mdpi.com The crude product may then be further purified by techniques such as recrystallization or column chromatography.

The purity and structure of the final compound are verified using a suite of analytical methods:

Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, confirming the presence of the triazole and phenyl groups and their connectivity. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the characteristic functional groups present in the molecule. researchgate.net

Melting Point Analysis : A sharp melting point range indicates a high degree of purity for a crystalline solid. researchgate.net

Single-Crystal X-ray Diffraction : This technique provides definitive proof of the compound's three-dimensional structure and is considered the gold standard for structural validation.

Advanced Structural Elucidation and Spectroscopic Characterization of Tris 4 4h 1,2,4 Triazol 4 Yl Phenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and purity of Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine. In ¹H NMR analysis of related triazole compounds, the protons on the triazole rings typically exhibit chemical shifts in the downfield region, generally between δ 8.2 and 8.5 ppm, due to the deshielding effect of the aromatic and heteroaromatic systems. The protons of the central triphenylamine (B166846) core would present a complex multiplet pattern in the aromatic region of the spectrum.

Interactive Data Table: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Triazole)8.2 - 8.5Singlet
¹H (Phenyl)7.0 - 8.0Multiplet
¹³C (Triazole)140 - 155Singlet
¹³C (Phenyl)120 - 150Singlet
Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental data is required for definitive assignment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound. The FT-IR spectrum is expected to show characteristic absorption bands. For instance, N-H stretching vibrations, if present from any residual starting materials or tautomeric forms, would appear in the region of 3200–3400 cm⁻¹. The C=N and C-N stretching vibrations within the triazole and phenyl rings are anticipated to produce signals in the 1500–1600 cm⁻¹ range.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3200 - 3400FT-IR
C-H Aromatic Stretch3000 - 3100FT-IR, Raman
C=N/C=C Ring Stretch1500 - 1600FT-IR, Raman
C-N Stretch1300 - 1400FT-IR
Note: The data in this table is based on general spectroscopic principles for this class of compounds.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Integrity

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed, where the compound is passed through a non-polar stationary phase with a polar mobile phase. The retention time of the main peak would be a characteristic parameter for the compound under specific chromatographic conditions. The presence of any additional peaks would indicate impurities, and their peak areas could be used to quantify the purity level.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry. This technique not only confirms the purity but also verifies the molecular integrity of the compound. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the molecular weight of this compound (446.47 g/mol ). Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Interactive Data Table: Hypothesized Chromatographic and Mass Spectrometric Data

TechniqueParameterExpected Value
HPLCRetention TimeDependent on column and mobile phase
LC-MS[M+H]⁺ (m/z)447.1794
Note: The HPLC retention time is highly method-dependent. The m/z value is the calculated exact mass for the protonated molecule.

Single-Crystal X-ray Diffractometry for Solid-State Structure

The definitive three-dimensional arrangement of atoms and molecules in the solid state can be determined using single-crystal X-ray diffractometry. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. For a molecule like this compound, X-ray crystallography would reveal the propeller-like conformation of the triphenylamine core and the orientation of the triazole substituents.

Interactive Data Table: Representative Crystallographic Parameters for a Related Isomer

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.26
b (Å)23.48
c (Å)12.28
β (°)114.5
Note: This data is for a related isomer and serves as an illustrative example.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from Tris 4 4h 1,2,4 Triazol 4 Yl Phenyl Amine

Ligand Coordination Modes and Bonding Preferences with Metal Centers

Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine (TTA) is a triangular, tripodal ligand highly valued in coordination chemistry. researchgate.net Its molecular structure features three 1,2,4-triazole (B32235) groups branching from a central triphenylamine (B166846) core, providing multiple nitrogen donor sites for coordination with metal ions. The primary mode of coordination involves the nitrogen atoms of the triazole rings, which readily form stable coordination bonds with various metal centers.

The tripodal nature of the TTA ligand allows it to connect with multiple metal ions simultaneously, acting as a node or linker to build extended networks. In many of its complexes, TTA functions as a tridentate ligand, bridging three separate metal centers. However, studies on analogous tripodal triazole ligands have shown that not all coordination sites are always utilized; in some structures, the ligand may only use two of its three arms to coordinate, leading to the formation of different structural motifs like double chains. preprints.org The specific coordination mode is often influenced by the choice of metal ion, the presence of other ligands (co-ligands), and the reaction conditions. The coordination environment around the metal ion is frequently completed by solvent molecules or anionic co-ligands, leading to geometries such as octahedral or distorted trigonal bipyramidal. mdpi.comrsc.orgnih.gov

Design Principles for Constructing this compound-Based MOFs and Coordination Polymers

The construction of MOFs and coordination polymers using TTA is guided by principles of reticular chemistry, where the final architecture is directed by the geometry of the molecular building blocks. The rigid, triangular structure of TTA makes it an excellent candidate for creating predictable and stable network topologies. researchgate.net

Solvothermal Synthesis Conditions and Their Impact on Architecture

Solvothermal synthesis is a common and effective method for creating crystalline MOFs and coordination polymers from TTA and its derivatives. researchgate.net This technique involves heating the reactants (the ligand, a metal salt, and often a co-ligand) in a sealed vessel at temperatures above the boiling point of the solvent. The choice of solvent, temperature, and reactant molar ratios can significantly influence the final product's dimensionality and topology. nih.govmdpi.com For instance, in the synthesis of cadmium(II) coordination polymers with 1,2,4-triazole-based ligands, different metal-to-ligand ratios under solvothermal conditions have been shown to produce distinct 1D chain compositions. nih.govmdpi.com Similarly, reactions involving different cadmium salts (e.g., CdCl₂, CdBr₂, CdI₂) with triazole ligands can yield a variety of structures, from 1D ladders to 2D layers, demonstrating the critical role of reaction parameters in dictating the final architecture. rsc.org

Modulation of Network Topology and Interpenetration using Co-ligands (e.g., Aromatic Dicarboxylates)

The introduction of secondary ligands, known as co-ligands or auxiliary ligands, is a powerful strategy for modulating the structure of MOFs. Aromatic dicarboxylates are frequently used for this purpose in conjunction with TTA. researchgate.net These linear or angled spacer ligands can connect metal nodes in different ways, influencing the network's topology, porosity, and degree of interpenetration—a phenomenon where multiple independent networks are entangled with each other. researchgate.netrsc.org

A key study demonstrated that the use of TTA with Cd(II) ions under solvothermal conditions could be finely controlled by aromatic dicarboxylate co-ligands. researchgate.net Specifically, the introduction of thiophene-2,5-dicarboxylic acid (TDA) and terephthalic acid (TPA) as co-ligands successfully modulated the resulting frameworks, leading to the formation of four-fold and eight-fold interpenetrating 3D networks. researchgate.net In contrast, when no co-ligand was used, a non-interpenetrating, porous 3D network was formed. researchgate.net This highlights the crucial role of co-ligands in directing the assembly of complex, entangled architectures.

Formation of 1D, 2D, and 3D Coordination Networks

The versatility of the TTA ligand and its analogues allows for the construction of coordination networks with varying dimensionalities (1D, 2D, and 3D). mdpi.com The final dimensionality is a result of the interplay between the ligand's coordination modes, the metal ion's coordination preferences, and the influence of co-ligands and synthesis conditions. rsc.org

1D Networks: One-dimensional structures, such as simple chains or more complex ladder-like and looped chains, can form when the ligand connects metal centers in a linear fashion. rsc.org For example, studies with related triazole ligands and Cd(II) have produced various 1D motifs. rsc.orgbohrium.com

2D Networks: Two-dimensional, or layered, structures are formed when the ligands and metal ions assemble into sheets. rsc.org These layers can be further linked by weaker forces like hydrogen bonds or π-π stacking to form a supramolecular 3D arrangement. researchgate.net

3D Networks: Three-dimensional frameworks are achieved when the building blocks connect to form a network that extends in all three dimensions. The triangular geometry of TTA is particularly well-suited for creating 3D networks. researchgate.net As demonstrated in its coordination with cadmium, TTA can form robust 3D frameworks that can be either non-interpenetrating, featuring open porous channels, or highly interpenetrated. researchgate.net

Specific Metal Ion Coordination Architectures

The interaction of TTA with different metal ions leads to a diverse range of coordination architectures, with the specific outcome depending on the metal's ionic radius, preferred coordination number, and geometry.

Cadmium(II)-Based Coordination Polymers with this compound

Cadmium(II) is a particularly interesting metal ion for use with TTA due to its flexible coordination sphere, which can accommodate various coordination numbers and geometries, often resulting in complex and novel structures. mdpi.comrsc.org

Research has successfully demonstrated the construction of a series of unique Cd(II)-based coordination polymers using TTA under solvothermal conditions. researchgate.net These studies showcase the ability to control the supramolecular structure with a high degree of precision.

Key Research Findings on Cd(II)-TTA Coordination Polymers:

Co-ligandResulting ArchitectureTopology
NoneNon-interpenetrating porous 3D networknia
Thiophene-2,5-dicarboxylic acid (TDA)Interpenetrating 3D network (4-fold and 8-fold)Not specified in abstract
Terephthalic acid (TPA)Interpenetrating 3D network (4-fold and 8-fold)Not specified in abstract

In the absence of a co-ligand, the reaction of TTA with a cadmium salt yields a non-interpenetrating 3D framework with a nia (NiAs-type) topology. researchgate.net The introduction of aromatic dicarboxylates like TDA or TPA acts as a structural modulator, leading to the assembly of highly complex, interpenetrating frameworks. researchgate.net In these structures, the cadmium ions are coordinated by both the nitrogen atoms of the TTA ligand and the oxygen atoms of the carboxylate co-ligands. The coordination environment around the Cd(II) centers in similar triazole-carboxylate systems is often a complete or distorted octahedron. mdpi.com The Cd-N bond distances in related Cd(II)-triazole structures typically range from 2.31 Å to 2.37 Å. mdpi.com

Manganese(II) and Copper(II) Coordination Frameworks

This compound has been identified as a redox-active linker suitable for incorporation into coordination frameworks based on manganese(II) and copper(II). niscpr.res.in The nitrogen atoms of the triazole rings are the primary sites for coordination with these metal ions, leading to the formation of stable complexes. The resulting Mn(II) and Cu(II) based frameworks are of interest for their potential in electrochemical applications, where the charge delocalization of the triphenylamine backbone can be studied. niscpr.res.in

While specific crystal structures for Mn(II) and Cu(II) frameworks with this exact ligand are not detailed in the provided sources, the coordination behavior is well-established for related triazole-based ligands. For instance, other 1,2,4-triazole derivatives are known to form coordination compounds with Cu(I) and Cu(II) ions, often creating polynuclear clusters or extended networks. mdpi.com In one such case involving a bifunctional 1,2,4-triazole-carboxylate ligand, discrete triangular [Cu₃(μ₃-OH)] clusters were formed, which were then linked into 2D and 3D networks. This highlights the capacity of the triazole moiety to facilitate the assembly of complex multinuclear structures with copper ions.

Cobalt(II) and Nickel(II) Frameworks

The coordination chemistry of this compound with cobalt(II) and nickel(II) showcases the ligand's ability to generate complex and varied structural topologies, often influenced by the choice of ancillary ligands like aromatic carboxylates.

Research on the isomeric ligand, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), where the phenyl group is attached to the N1 position of the triazole ring, provides significant insight into the potential structures. A study detailed the synthesis and characterization of six new cobalt(II) metal-organic frameworks using TTPA and various aromatic carboxylate co-ligands. rsc.org These frameworks exhibit a remarkable range of dimensionalities and topologies, from 2D layers to complex 3D interpenetrating networks. rsc.org For example, the reaction of TTPA with Co(II) salts and 1,3,5-benzenetricarboxylic acid (H₃BTC) resulted in a 4-nodal (3,3,4,8)-connected 3D net with a novel topology. rsc.org In contrast, using phthalic acid (H₂PA) as the co-ligand led to a 2-fold interpenetrating 3D diamondoid (dia) framework. rsc.org The use of other co-ligands produced structures including a 4-fold interpenetrating 3D architecture and 2D sheets with sql or hcb topologies. rsc.org Furthermore, magnetic susceptibility measurements of one of these Co(II) complexes revealed the presence of antiferromagnetic interactions between the metal centers. rsc.org

Table 1: Structural Features of Cobalt(II) Frameworks with the Isomeric Ligand TTPA

Complex Number Co-ligand Dimensionality Topology Interpenetration
1 H₃BTC 3D (3,3,4,8)-connected net Non-interpenetrated
2 H₂PA 3D dia 2-fold
3 H₂BDA 3D fsc-3,4-C2/c 4-fold
4 H₂OBA 2D hcb Non-interpenetrated
5 H₂AIP 2D sql Non-interpenetrated
6 H₂MIP 2D sql Non-interpenetrated

Data sourced from a study on the isomeric ligand tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA). rsc.org H₃BTC = 1,3,5-benzenetricarboxylic acid, H₂PA = phthalic acid, H₂BDA = (1,1′-biphenyl)-4,4′-dicarboxylic acid, H₂OBA = 4,4′-oxydibenzoic acid, H₂AIP = 5-aminoisophthalic acid, H₂MIP = 5-methylisophthalic acid.

Information on Nickel(II) frameworks constructed specifically with this compound is less documented in the available literature. However, related systems demonstrate the viability of such structures. For instance, a two-dimensional Ni(II) coordination polymer has been successfully synthesized using 4-(1,2,4-triazol-4-yl)phenylphosphonate, another ligand featuring the 4-(4H-1,2,4-triazol-4-yl)phenyl moiety. researchgate.net Additionally, studies on porous Ni-MOFs with the tripodal nitrogen ligand 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine show the formation of both rigid and flexible 3D interpenetrated frameworks, highlighting the role of tripodal N-ligands in creating complex architectures with Ni(II). rsc.org

Zinc(II) Coordination Architectures

The tripodal ligand is effectively used in the synthesis of Zinc(II) coordination architectures, where it can coordinate with Zn²⁺ clusters to form extended frameworks. The specific geometry and connectivity of these architectures are often directed by the coordination preferences of the zinc ion and the presence of other influencing factors like co-ligands and solvents.

Supramolecular Interactions in Metal-Organic Assemblies

Beyond the primary coordination bonds between metal ions and the ligand, weaker supramolecular interactions play a critical role in defining the final three-dimensional structure and stability of metal-organic assemblies derived from this compound.

C-H...π Interactions and Crystal Packing

C-H...π interactions are a significant directional force in the crystal packing of frameworks containing aromatic rings. In compounds with structures analogous to those formed by this compound, these weak hydrogen bonds are crucial for assembling molecules into higher-dimensional networks. mdpi.comnih.gov

Polyrotaxane and Polycatenane Network Formation

The tripodal and rigid nature of this compound and its analogues makes it an excellent candidate for constructing entangled framework topologies such as polycatenane networks. Polycatenation, or the interpenetration of two or more independent networks, is a common phenomenon in MOFs built from large, rigid ligands that tend to form open structures with significant void space.

This is clearly demonstrated in frameworks built from the isomeric ligand tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA). With cobalt(II), this ligand readily forms interpenetrated structures, including a 2-fold interpenetrating 3D diamondoid (dia) framework and a rare 4-fold interpenetrating 3D architecture, depending on the ancillary ligand used. rsc.org A similar tripodal ligand, tri(4-pyridylphenyl)amine (TPPA), also forms a 2-fold interpenetrating 3D framework with Co(II) and a 5-fold interpenetrating 3D structure with Zn(II). researchgate.net One Cu(II) framework with TPPA even displays a parallel poly-catenation of 2D undulated square-grid layers to form a 3D network. researchgate.net While specific examples of polyrotaxane formation with this compound were not found, the propensity of its close structural analogues to form polycatenated networks underscores its potential in the design of highly entangled MOF architectures.

Advanced Research Applications in Materials Science

Electrochemical Applications of Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine and Its Metal Complexes

The electrochemical behavior of this compound, both as an individual molecule and as a ligand in metal complexes, has been a subject of considerable investigation. Its ability to undergo reversible redox processes is central to its applications in this field.

Redox Properties and Charge-Transfer Mediation

This compound (TTPA) is a redox-active molecule, a property conferred by its triphenylamine (B166846) core, which can be oxidized to form stable radical cations. This characteristic is pivotal for its function as a charge-transfer mediator in various materials. The nitrogen atoms within the triazole rings facilitate the formation of stable coordination complexes with a range of metal ions, including manganese(II) and copper(II). nih.gov These metal complexes often exhibit their own unique redox properties, influenced by the interplay between the metal center and the TTPA ligand. The study of these properties is crucial for understanding the potential applications of TTPA-based materials in electronic devices.

Solid-State Electrochemical and Spectroelectrochemical Studies

The redox activity of TTPA has been successfully integrated into coordination frameworks with metal ions like Mn(II) and Cu(II). rsc.org Solid-state electrochemical and in-situ spectroelectrochemical techniques have been employed to investigate the accessible redox states and optical properties of these frameworks. rsc.org For instance, a three-dimensional coordination polymer incorporating TTPA and Co(II) ions has been synthesized and its redox behavior elucidated through solid-state electrochemical and spectroelectrochemical data. nih.gov Such studies provide a fundamental understanding of how different redox states can be interconverted within an electroactive framework. rsc.org

Spectroelectrochemical studies, combining techniques like EPR and UV/Vis/NIR spectroscopy with electrochemistry, have been instrumental in understanding the charge delocalization within the triphenylamine backbone of the TTPA ligand upon oxidation. rsc.org The absorption bands observed for the radical cations in UV/Vis/NIR spectroelectrochemistry have been further supported by Density Functional Theory (DFT) calculations. rsc.org

Development of Electrochromic and Optical Devices

The ability to manipulate the redox states of TTPA-based coordination frameworks opens up possibilities for their use in electrochromic and optical devices. rsc.org The interconversion between different redox states is often accompanied by a change in the material's optical properties, such as color or light absorption, which is the fundamental principle of electrochromism. Research in this area aims to leverage the redox activity of TTPA and its metal complexes to create materials that can reversibly change their color in response to an applied voltage. rsc.org

Catalytic Research Leveraging Coordination Capabilities

The coordination versatility of this compound allows for the design of novel catalytic materials, particularly in the realm of photocatalysis.

Photocatalytic Degradation of Organic Dyes under Visible Light

Metal-Organic Frameworks (MOFs) synthesized using TTPA as a linker have shown promise as photocatalysts for the degradation of organic pollutants. These MOFs can act as semiconductors, where upon light absorption, an electron is excited from the valence band (often associated with the organic linker) to the conduction band (associated with the metal cluster), generating an electron-hole pair. researchgate.net These charge carriers can then participate in redox reactions that produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are highly effective in breaking down organic dye molecules. kyushu-u.ac.jp

For example, MOFs incorporating triazole-containing ligands have been utilized for the photocatalytic degradation of dyes like methyl violet under UV irradiation. nih.govrsc.org The general mechanism involves the generation of ROS that attack the chromophores of the dye, leading to its decolorization and eventual mineralization. researchgate.netkyushu-u.ac.jp The efficiency of these photocatalytic systems is influenced by factors such as the nature of the metal ion, the structure of the MOF, and the reaction conditions. kyushu-u.ac.jp

Sensing Technologies Based on MOF and Coordination Polymer Platforms

The modular nature of MOFs and coordination polymers, combined with the functional properties of TTPA, makes them excellent candidates for the development of chemical sensors.

The construction of luminescent MOFs (LMOFs) is a particularly active area of research. These materials can exhibit changes in their fluorescence intensity or wavelength in the presence of specific analytes. While direct studies on TTPA-based MOFs for sensing are emerging, research on analogous systems provides strong evidence for their potential. For instance, LMOFs constructed from the related ligand tri(4-pyridylphenyl)amine have demonstrated high sensitivity in detecting metal ions like Fe³⁺ and Cr³⁺ through fluorescence quenching. nih.gov

Detection and Sensitivity to Nitroaromatics

The detection of nitroaromatic compounds (NACs), which are common components of industrial waste and explosives, is a significant area of research. Luminescent MOFs (L-MOFs) have emerged as highly effective sensory materials for this purpose. The primary mechanism involves fluorescence quenching, where the electron-deficient nitroaromatic analyte interacts with the electron-rich framework, disrupting its fluorescence. rsc.org

MOFs functionalized with amine groups or constructed from π-electron-rich ligands show exceptional promise for detecting NACs like 2,4,6-trinitrophenol (TNP) in aqueous environments. rsc.orgnih.gov The amine groups and electron-rich surfaces can form specific host-guest interactions with TNP, enhancing detection selectivity and sensitivity. nih.govnih.gov Although direct studies on MOFs using this compound for this specific task are not detailed, its structure is ideally suited for this application. The triphenylamine core provides the necessary π-electron-rich and luminescent properties, while the nitrogen-rich triazole rings can offer specific interaction sites, suggesting its high potential for creating selective TNP sensors.

Removal and Sensing Capabilities for Toxic Oxoanion Pollutants (e.g., Cr₂O₇²⁻)

The detection and removal of toxic oxoanions, such as dichromate (Cr₂O₇²⁻), from water is crucial for environmental remediation. Stable, luminescent MOFs are being developed as dual-function materials for both sensing and capturing these pollutants. nih.gov The sensing mechanism typically relies on luminescence quenching upon interaction with the dichromate anion. rsc.org

For effective sensing and removal, MOFs with high stability in water are required. Zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional chemical and thermal stability. nih.gov Research on a highly stable Zr(IV)-MOF demonstrated rapid and selective detection of Cr₂O₇²⁻ in water in under a minute, coupled with a high uptake capacity. nih.gov Another strategy involves creating cationic MOFs, where the positively charged framework facilitates the capture of anionic pollutants like Cr₂O₇²⁻ through anion exchange. researchgate.netbohrium.com A MOF constructed with this compound could be designed as a cationic framework, making it a promising candidate for the selective capture and luminescent detection of toxic oxoanions. urv.cat

Luminescent Sensing of Small Molecules and Contaminants

The application of L-MOFs extends to the detection of a wide array of other small molecules and environmental contaminants. The designability of MOFs allows for the creation of pores decorated with specific functional groups, enabling selective host-guest interactions that can be transduced into a fluorescent signal. nih.gov For instance, L-MOFs have been successfully employed to detect volatile organic compounds (VOCs) and various amine molecules. rsc.orgnih.gov The sensing mechanism can involve color changes visible to the naked eye or luminescence quenching. rsc.orgurv.cat Given that this compound is a luminescent compound, its incorporation into MOF structures provides a platform for developing sensors for a broad range of small molecule analytes. nih.gov

Gas Adsorption and Separation Studies within Triazole-Based Frameworks

Metal-Organic Frameworks are renowned for their high porosity and tunable structures, making them exceptional materials for gas adsorption and separation, particularly for carbon capture. nih.gov Triazole-based MOFs are of special interest due to the high density of nitrogen atoms, which can interact favorably with CO₂. nih.gov

Research into amine-functionalized triazolate-based MOFs has shown significantly enhanced CO₂ capture performance, especially at low concentrations. nih.govnih.gov The introduction of amino groups into the triazole ligand framework improves CO₂ binding and leads to superior selectivity for CO₂ over N₂ and O₂. nih.gov For example, the diaminotriazolate framework NICS-24 shows a CO₂ uptake of 0.7 mmol/g at a low pressure of 2 mbar, a significant improvement over the non-amine-functionalized analogue, CALF-20. nih.gov This highlights the critical role of nitrogen-based functional groups. The structure of this compound, being rich in both amine and triazole nitrogens, makes it an excellent ligand for synthesizing MOFs aimed at high-performance CO₂ capture.

Table 1: Comparison of CO₂ Adsorption in Triazole-Based MOFs

MOF Ligand Type CO₂ Uptake (at 2 mbar, 25°C) Key Feature Reference
NICS-24 Zn-oxalate 3,5-diamino-1,2,4-triazolate 0.7 mmol/g Amino-functionalized for enhanced binding nih.gov, nih.gov
CALF-20 Zn-oxalate 1,2,4-triazolate 0.17 mmol/g Non-amine functionalized analogue nih.gov

Contributions to Organic Electronics and Optoelectronic Materials

The unique electronic properties of this compound, stemming from its triphenylamine core, make it and its derivatives highly suitable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

Role as a Hole-Transporting Material in Device Architectures

In OLEDs, a hole-transporting layer (HTL) is essential for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer. Triphenylamine and its derivatives are widely recognized as excellent hole-transporting materials due to their electron-donating nature and stable oxidized states. snu.ac.krnih.gov Materials with a high glass transition temperature (Tg) are particularly sought after to ensure the thermal stability and longevity of OLED devices. mdpi.com

Derivatives of triphenylamine have demonstrated superior performance in OLEDs. For instance, an acridine-substituted triphenylamine derivative, TPA-2ACR, when used as the HTL in a yellow phosphorescent OLED, resulted in excellent efficiencies. nih.gov Similarly, 4,4',4''-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA) showed a 45% higher current efficiency compared to the standard HTM, NPD. snu.ac.kr These examples underscore the potential of this compound to function as a high-performance hole-transporting material, leveraging its core triphenylamine structure.

Table 2: Performance of OLEDs with Triphenylamine-Derivative Hole-Transporting Materials (HTMs)

HTM Device Type Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%) Reference
TPA-2ACR Yellow Phosphorescent OLED 55.74 29.28 21.59 nih.gov
1-TNPA Green Emitting OLED 4.4 Not Specified Not Specified snu.ac.kr
NPD (Reference) Green Emitting OLED 3.0 Not Specified Not Specified snu.ac.kr
TAPC (Reference) Yellow Phosphorescent OLED 32.53 18.58 10.6 nih.gov

Modulation of Optical Properties through Electron-Withdrawing Substituents

The optical and electronic properties of organic functional materials can be precisely tuned by introducing electron-donating or electron-withdrawing substituents. rsc.org In this compound, the molecule already possesses an intrinsic donor-acceptor character, with the triphenylamine core acting as the electron donor and the three 1,2,4-triazole (B32235) rings acting as electron-withdrawing groups. nih.gov This structure facilitates intramolecular charge transfer, which is crucial for many optoelectronic applications.

Further modification of this structure, for example, by adding other functional groups to the phenyl rings, could be used to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Attaching stronger electron-withdrawing groups would typically lower both HOMO and LUMO levels and potentially alter the energy gap, which in turn affects the absorption and emission wavelengths of the material. rsc.org This synthetic flexibility allows for the rational design of materials with tailored photophysical properties for specific applications in organic electronics. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Charge Delocalization

Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties of the T4tpa ligand. These studies focus on the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the molecule's reactivity and electronic transition characteristics.

Research has shown that the T4tpa ligand is redox-active, capable of being oxidized to form stable radical cations. DFT calculations have been employed to support the analysis of these species. A key finding from these theoretical studies is the significant charge delocalization across the triphenylamine (B166846) backbone upon oxidation. This delocalization is a critical feature, contributing to the stability of the cationic forms and influencing the material's charge-transfer capabilities. The nitrogen-rich triazole groups play a significant role in modulating the electronic structure.

Table 1: Summary of DFT Investigation Findings for T4tpa

Investigated PropertyComputational MethodKey FindingsReference
Electronic StructureDFTAnalysis of frontier molecular orbitals (HOMO/LUMO)
Charge DelocalizationDFTSignificant delocalization of charge across the triphenylamine core in the radical cation state.
Radical Cation StabilityDFTSupported the formation of stable radical cations upon oxidation.

Computational Modeling of Coordination Behavior and Ligand-Metal Interactions

Computational models have been developed to simulate and predict how the T4tpa ligand interacts with metal ions to form coordination polymers and metal-organic frameworks (MOFs). The T4tpa ligand can act as a tritopic linker, with the nitrogen atoms of the three triazole rings serving as coordination sites.

Table 2: Computational Modeling of T4tpa Coordination

Subject of ModelingMetal IonsKey Insights from ModelingReference
Coordination Complex FormationMn(II), Cu(II)Elucidation of ligand-metal binding modes and geometries.
MOF AssemblyGeneralUnderstanding the role of T4tpa as a 3-connected node in forming framework structures.
Ligand-Metal InteractionsMn(II), Cu(II)Investigation of the electronic interactions between the triazole nitrogen atoms and the metal centers.

Prediction of Spectroscopic Properties and Redox Potentials

A significant application of computational chemistry in the study of T4tpa is the prediction of its spectroscopic and electrochemical properties. Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), have been used to support the assignment of absorption bands observed in experimental UV/Vis/NIR spectra of the T4tpa radical cations.

These computational approaches can calculate the energies of electronic transitions, which correspond to the absorption peaks in a spectrum. By correlating the calculated spectra with experimental data from spectroelectrochemical measurements, researchers can confidently assign specific electronic transitions to the observed spectral features. Furthermore, computational methods can predict the redox potentials associated with the oxidation of the T4tpa ligand. These predictions are valuable for understanding the electrochemical behavior of T4tpa-based materials and their suitability for applications in electrochromic devices or as redox-active components in MOFs.

Table 3: Predicted and Computationally Supported Properties of T4tpa

PropertyMethodDescriptionReference
UV/Vis/NIR Absorption BandsTD-DFTSupported the assignment of absorption bands for the radical cations generated via oxidation.
Redox PotentialsDFTCalculation of oxidation potentials to understand the electrochemical behavior of the ligand.
SpectroelectrochemistryDFT-supported analysisAided in the interpretation of in-situ spectroelectrochemical measurements of the ligand and its metal frameworks.

Molecular Dynamics Simulations and Energy Landscape Analysis of Frameworks

As of this writing, there is limited publicly available research specifically detailing molecular dynamics (MD) simulations or comprehensive energy landscape analyses for frameworks constructed from the Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine ligand.

While MD simulations are a powerful tool for studying the dynamic behavior, stability, and guest-host interactions within MOFs, and energy landscape analysis can reveal the most stable framework conformations, specific studies focusing on T4tpa-based systems have not been widely reported in the literature. Such investigations would be a valuable future direction to understand the mechanical properties, thermal stability, and diffusion of molecules within T4tpa-based porous materials.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Structural Diversification

The future development of materials based on Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine hinges on the ability to chemically modify its structure. Research into novel synthetic routes is crucial for creating a library of derivatives with tailored properties. Current synthetic approaches often involve multi-step processes, and future work will likely focus on more efficient and versatile methods. chemmethod.com

Key areas for future synthetic exploration include:

Post-Synthetic Modification of the Triazole Rings: Developing reactions that selectively functionalize the triazole rings after the core molecule has been synthesized. This could involve substitution reactions to introduce various functional groups, altering the electronic nature and coordination capabilities of the ligand.

Functionalization of the Triphenylamine (B166846) Core: Introducing substituents onto the phenyl rings of the central triphenylamine unit. This could be achieved by starting with substituted triphenylamine precursors. The electronic and steric effects of these substituents can significantly influence the final properties of the molecule and the materials derived from it. nih.gov

Alternative Cyclization Strategies: Exploring different chemical pathways to form the 1,2,4-triazole (B32235) rings. While many methods exist for synthesizing 1,2,4-triazole derivatives, adapting these for a complex trisubstituted molecule requires specific investigation. nih.govresearchgate.net For instance, thiophile-promoted synthesis from 1,3-diarylthioureas offers a potential route that proceeds through a carbodiimide (B86325) intermediate. nih.gov

A summary of potential synthetic strategies for diversification is presented below.

Synthetic StrategyTarget ModificationPotential OutcomeRelevant Precursors/Reagents
Post-Synthetic FunctionalizationTriazole RingsAltered coordination, solubility, and electronic propertiesHalogenated derivatives for cross-coupling
Precursor ModificationTriphenylamine CoreTuned redox potential, steric hindrance, and photophysical propertiesSubstituted anilines
Novel Cyclization Reactions1,2,4-Triazole FormationImproved reaction efficiency, yield, and substrate scopeAcyl hydrazides, 1,3-disubstituted thioureas

The diversification of functional groups is a common strategy to enhance the desired activity or property of triazole-based compounds. researchgate.net By expanding the synthetic toolkit, researchers can create a new generation of ligands based on the this compound framework, paving the way for materials with precisely controlled characteristics.

Exploration of Multifunctional Materials Incorporating this compound

A significant emerging paradigm is the design of multifunctional materials where a single material exhibits multiple useful properties, such as electrical conductivity and magnetism, or catalytic activity and sensory capabilities. The redox-active triphenylamine core and the metal-coordinating triazole units of this compound make it an exceptional candidate for building such materials. nih.gov

Future research will likely focus on incorporating this ligand into coordination polymers and Metal-Organic Frameworks (MOFs) to achieve multifunctionality. A key example points towards this direction: a 3D coordination polymer, {[Co2(μ-OH2)(TTPA)(DTDN)2·DMF]·H2O}n, where TTPA is a derivative of the title compound, was shown to possess both redox activity and interesting magnetic behavior. nih.gov This material demonstrated a field-induced magnetic transition known as spin-flop behavior, a direct result of incorporating paramagnetic Co(II) ions with the redox-active linker. nih.gov

Emerging areas of exploration for multifunctional materials include:

Redox-Active Magnetic Materials: Synthesizing MOFs with magnetic metal ions (e.g., Co²⁺, Mn²⁺, Cu²⁺) to create materials where magnetic properties can be switched or tuned by electrochemical oxidation or reduction of the triphenylamine linker. nih.gov

Electrochromic and Luminescent Sensors: Developing materials that change their color and/or fluorescence in response to specific analytes. The triphenylamine unit is known for its electrochromic properties, and the triazole groups can provide binding sites for guest molecules, leading to a detectable response.

Catalytically Active Frameworks: Designing MOFs where the metal nodes act as catalytic centers and the this compound linker facilitates charge transfer or acts as a cocatalyst. The inherent porosity of MOFs would also allow for size- and shape-selective catalysis. uni-augsburg.de

Advanced Characterization Techniques for In Operando Studies of MOFs and Coordination Polymers

To fully understand and optimize the performance of materials incorporating this compound, it is crucial to study them under working conditions. In operando characterization techniques, which probe materials as they are functioning, are becoming indispensable. Future research will increasingly rely on these advanced methods to unravel the dynamic structural and electronic changes that govern material properties.

For MOFs and coordination polymers built from this linker, key in operando techniques include:

In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These methods can be used to observe changes in the crystal structure and the local coordination environment of the metal centers during processes like gas adsorption, guest molecule uptake, or catalytic reactions. researchgate.netmdpi.com This provides direct insight into the structure-function relationships.

Combined Infrared Spectroscopy and Simulation: For complex, insoluble materials like MOFs, combining experimental IR spectroscopy with theoretical simulations is a powerful approach to identify specific bonds and understand how they are affected by external stimuli or reactions. This is especially useful for tracking the interaction of guest molecules with the framework. uni-augsburg.de

These advanced techniques will provide unprecedented insight into the mechanisms behind the functionality of these materials, guiding the rational design of improved systems.

Integration of this compound in Hybrid Materials and Nanocomposites

The integration of this compound-based MOFs and coordination polymers into larger-scale systems is a critical step toward practical applications. Future research will focus on creating hybrid materials and nanocomposites that combine the unique properties of the coordination material with the processability and bulk properties of a host matrix.

Promising future directions include:

MOF-Polymer Composites: Incorporating MOF particles synthesized from the title compound into polymer matrices. researchgate.net This approach can yield materials with enhanced mechanical stability, processability (e.g., into films or fibers), and improved performance for applications like gas separation membranes or sensors. The strategy of integrating MOFs into polymer matrices to create functional nanofibrous materials through electrospinning is a particularly promising avenue. researchgate.net

MOF-Hydrogel Composites: Creating hybrid materials by combining MOFs with hydrogels. researchgate.net These composites can leverage the high porosity and tunable nature of the MOF with the aqueous compatibility and soft nature of the hydrogel, opening up possibilities in areas like controlled drug delivery or catalysis in aqueous media. researchgate.net

Surface-Grafted Systems: Growing or grafting thin films of this compound-based MOFs onto conductive or functional surfaces. This would be essential for creating electronic devices, sensors, and electrocatalytic surfaces where a well-defined interface is critical.

The development of these hybrid systems will bridge the gap between molecular-level design and macroscopic applications, unlocking the full potential of this compound as a building block for next-generation materials.

Q & A

Q. What synthetic methodologies are most effective for preparing Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine, and how can its purity be verified?

The compound is synthesized via multi-step reactions, often involving cyclocondensation of triazole precursors with aromatic aldehydes. A key intermediate, tris(4-formylphenyl)amine, can be prepared efficiently using methods optimized for high yields (e.g., solvent-free conditions or microwave-assisted synthesis) . Post-synthesis, purity is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural validation, single-crystal X-ray diffraction is recommended, as demonstrated in analogous triazole-based coordination polymers .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound requires strict handling protocols due to potential skin sensitization (GHS Category 1) and environmental hazards (H413) . Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Waste must be disposed via certified chemical waste services .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural features?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of triazole protons (δ 8.2–8.5 ppm) and aromatic linkages .
  • FT-IR : For identifying N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1600 cm⁻¹) .
  • Single-crystal XRD : To resolve 3D molecular geometry and intermolecular interactions, as shown in related tris(phenyl)amine derivatives .

Advanced Research Questions

Q. How does this compound perform as a ligand in coordination polymers, and what applications arise from its structural properties?

The compound’s three triazole groups act as N-donor ligands, enabling the formation of 2D/3D coordination networks with transition metals (e.g., Mo, Zn). These polymers exhibit tunable luminescence and porosity, making them suitable for antibiotic detection (e.g., nitrofurantoin, LOD ≈ 0.1 μM) and gas storage . Structural flexibility is influenced by solvent choice (DMF vs. water) and secondary ligands (e.g., 1,4-benzenedicarboxylate), which modulate topology and functionality .

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives like this compound?

Discrepancies in antimicrobial or antitumor efficacy often stem from variations in substituent electronegativity or steric effects. For example:

  • Fluorine substituents enhance lipophilicity and membrane penetration, improving bioactivity .
  • Comparative assays (e.g., MTT for cytotoxicity) under standardized conditions (pH, incubation time) are critical. Dose-response curves and molecular docking studies can clarify mechanisms, such as triazole-mediated inhibition of kinase enzymes .

Q. How can computational modeling guide the design of this compound derivatives for optoelectronic applications?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and charge-transfer efficiency. For instance, introducing electron-withdrawing groups (e.g., –CF₃) lowers the LUMO, enhancing conductivity in organic light-emitting diodes (OLEDs) . Experimental validation via cyclic voltammetry and UV-vis spectroscopy is essential to correlate theoretical and empirical data .

Methodological Notes

  • Crystallography : Use SHELX programs for structure refinement, ensuring high-resolution data (R-factor < 0.05) .
  • Bioactivity Testing : Include positive controls (e.g., cisplatin for antitumor assays) and account for solvent effects (DMSO vs. aqueous buffers) .
  • Data Reproducibility : Document synthetic conditions (temperature, catalyst loading) meticulously, as minor variations significantly impact yields and properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.